2-Thiophenecarbonitrile Exhibits Higher Enthalpy of Formation Compared to 3-Thiophenecarbonitrile
Direct thermochemical comparison shows 2-thiophenecarbonitrile has a standard molar enthalpy of formation in the liquid phase (ΔfHm°(l)) of 198.5 ± 1.6 kJ·mol⁻¹, which is higher than that of 3-thiophenecarbonitrile at 197.0 ± 1.4 kJ·mol⁻¹, measured by rotating-bomb calorimetry at 298.15 K [1]. Its enthalpy of vaporization (ΔlgHm°) is also lower at 49.5 ± 1.1 kJ·mol⁻¹ compared to 51.6 ± 1.9 kJ·mol⁻¹ for the 3-isomer [1].
| Evidence Dimension | Thermodynamic Stability (Enthalpy of Formation) |
|---|---|
| Target Compound Data | ΔfHm°(l) = 198.5 ± 1.6 kJ·mol⁻¹ |
| Comparator Or Baseline | 3-Thiophenecarbonitrile: ΔfHm°(l) = 197.0 ± 1.4 kJ·mol⁻¹ |
| Quantified Difference | 1.5 kJ·mol⁻¹ higher for 2-isomer |
| Conditions | T = 298.15 K, rotating-bomb calorimetry |
Why This Matters
The quantifiable difference in thermodynamic stability is critical for process chemists conducting energy balance calculations for scale-up and safety assessments, as the 2-isomer exhibits distinct behavior that impacts reaction exothermicity and purification requirements.
- [1] Ribeiro da Silva, M. A. V., & Santos, A. F. L. O. M. (2008). Thermochemistry of substituted thiophenecarbonitrile derivatives. The Journal of Chemical Thermodynamics, 40(2), 225-231. View Source
